3-methyl-5-(4-methylphenyl)-4-(2-pyridinyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-methyl-5-(4-methylphenyl)-4-(2-pyridinyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(4-methylphenyl)-4-(2-pyridinyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with pyridine-2-carboxaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(4-methylphenyl)-4-(2-pyridinyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-methyl-5-(4-methylphenyl)-4-(2-pyridinyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-methyl-5-(4-methylphenyl)-4-(2-pyridinyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit enzyme activity or alter gene expression .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its anti-inflammatory properties.
3-Methyl-5-pyrazolone: Used in dye synthesis and as a reagent in analytical chemistry.
3-Methyl-1-phenylpyrazol-5-one: Utilized in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
3-methyl-5-(4-methylphenyl)-4-(2-pyridinyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C18H16N4O/c1-11-6-8-13(9-7-11)22-17(14-5-3-4-10-19-14)15-12(2)20-21-16(15)18(22)23/h3-10,17H,1-2H3,(H,20,21) |
InChI Key |
HUOLKQUXHJEHAR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=N4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=N4 |
Origin of Product |
United States |
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